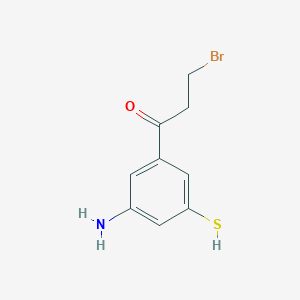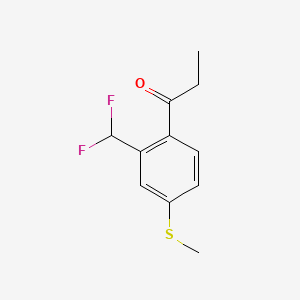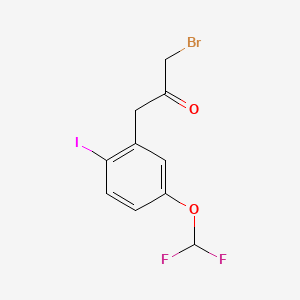
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and an iodine atom attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the bromine atom to the propanone backbone.
Substitution: Incorporation of the difluoromethoxy group onto the phenyl ring.
Iodination: Addition of the iodine atom to the phenyl ring.
Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one: Similar structure but with a mercapto group instead of an iodine atom.
1-Bromo-3-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one: Contains a nitro group instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H8BrF2IO2 |
|---|---|
Poids moléculaire |
404.97 g/mol |
Nom IUPAC |
1-bromo-3-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2 |
Clé InChI |
AXFXLDVICXUAQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)CC(=O)CBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


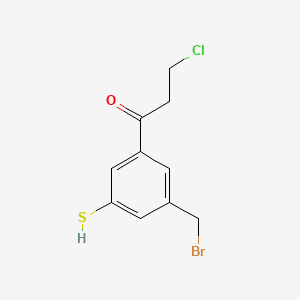
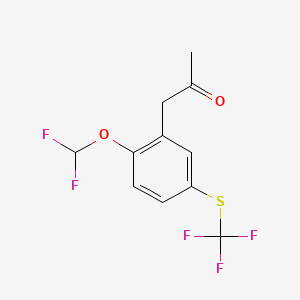
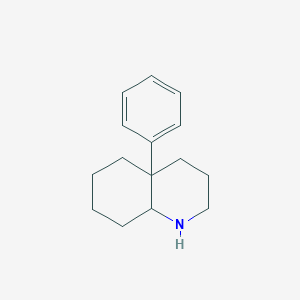
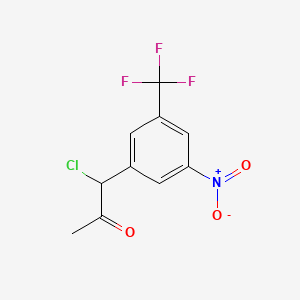

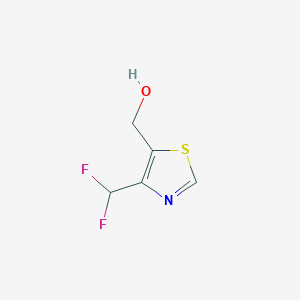

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)


